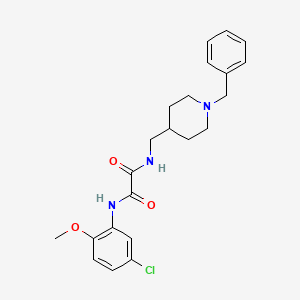

3-(4-chlorobenzyl)-6-morpholino-2-thioxo-2,3-dihydroquinazolin-4(1H)-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

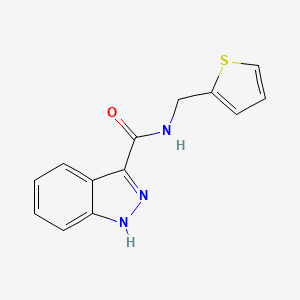

The compound “3-(4-chlorobenzyl)-6-morpholino-2-thioxo-2,3-dihydroquinazolin-4(1H)-one” is a complex organic molecule. It contains a quinazolinone core, which is a type of heterocyclic compound. The molecule also has a morpholino group, a sulfur atom, and a 4-chlorobenzyl group attached to the quinazolinone core .

Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, starting with the formation of the quinazolinone core, followed by the introduction of the morpholino, thioxo, and 4-chlorobenzyl groups. Unfortunately, without specific literature or experimental data, it’s challenging to provide a detailed synthesis analysis .Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a quinazolinone ring, a morpholino ring, a thioxo group (sulfur atom), and a 4-chlorobenzyl group. The exact 3D conformation would depend on the specific spatial arrangement of these groups .Chemical Reactions Analysis

The reactivity of this compound would depend on the specific functional groups present. The quinazolinone core might be involved in various reactions, especially if activated by the adjacent thioxo group. The morpholino group might participate in reactions involving the nitrogen atom .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups (like the thioxo group and the morpholino group) would influence its properties .Wissenschaftliche Forschungsanwendungen

Synthesis and Biological Activities

Antimicrobial and Anticonvulsant Properties : Thioxoquinazolinone derivatives have been synthesized and evaluated for their antimicrobial and anticonvulsant activities. A series of novel derivatives demonstrated broad-spectrum antimicrobial activity against various Gram-positive and Gram-negative bacteria, as well as fungi like Candida albicans and Aspergillus niger. Additionally, certain compounds showed potent anticonvulsant activity, highlighting their potential therapeutic applications (Rajasekaran, Rajamanickam, & Darlinquine, 2013).

Antitubercular and Antibacterial Activities : Another study on quinazolinone analogs substituted with benzothiophene revealed good yields and characterized by various spectral analyses. These compounds exhibited significant in vitro antibacterial activity against Gram-positive and Gram-negative bacteria, and some displayed notable antitubercular activity against the Mycobacterium tuberculosis H37Rv strain (Rao & Subramaniam, 2015).

Anticancer Potential : The exploration into 4-anilinoquinazolines led to the identification of a potent apoptosis inducer and an efficacious anticancer agent, N-(4-methoxyphenyl)-N,2-dimethylquinazolin-4-amine, demonstrating significant potential in human breast cancer models and featuring high blood-brain barrier penetration (Sirisoma et al., 2009).

Corrosion Inhibition : A study evaluated the corrosion inhibition effectiveness of quinazolinone and pyrimidinone molecules on mild steel in acidic media. Through density functional theory and molecular dynamics simulations, the research illustrated how these compounds interact with metal surfaces to prevent corrosion, showcasing their utility in industrial applications (Saha et al., 2016).

Zukünftige Richtungen

Eigenschaften

| { "Design of the Synthesis Pathway": "The synthesis pathway for 3-(4-chlorobenzyl)-6-morpholino-2-thioxo-2,3-dihydroquinazolin-4(1H)-one involves the condensation of 4-chlorobenzaldehyde with 2-aminothiophenol to form 3-(4-chlorophenyl)-2-aminothiophene. This intermediate is then reacted with ethyl acetoacetate to form 3-(4-chlorophenyl)-2-amino-4-oxobutanoic acid ethyl ester. The ester is then cyclized with morpholine to form the desired product.", "Starting Materials": [ "4-chlorobenzaldehyde", "2-aminothiophenol", "ethyl acetoacetate", "morpholine" ], "Reaction": [ "4-chlorobenzaldehyde + 2-aminothiophenol -> 3-(4-chlorophenyl)-2-aminothiophene", "3-(4-chlorophenyl)-2-aminothiophene + ethyl acetoacetate -> 3-(4-chlorophenyl)-2-amino-4-oxobutanoic acid ethyl ester", "3-(4-chlorophenyl)-2-amino-4-oxobutanoic acid ethyl ester + morpholine -> 3-(4-chlorobenzyl)-6-morpholino-2-thioxo-2,3-dihydroquinazolin-4(1H)-one" ] } | |

CAS-Nummer |

689766-93-6 |

Molekularformel |

C19H18ClN3O2S |

Molekulargewicht |

387.88 |

IUPAC-Name |

3-[(4-chlorophenyl)methyl]-6-morpholin-4-yl-2-sulfanylidene-1H-quinazolin-4-one |

InChI |

InChI=1S/C19H18ClN3O2S/c20-14-3-1-13(2-4-14)12-23-18(24)16-11-15(22-7-9-25-10-8-22)5-6-17(16)21-19(23)26/h1-6,11H,7-10,12H2,(H,21,26) |

InChI-Schlüssel |

OMVBRPANJTYVJZ-UHFFFAOYSA-N |

SMILES |

C1COCCN1C2=CC3=C(C=C2)NC(=S)N(C3=O)CC4=CC=C(C=C4)Cl |

Löslichkeit |

not available |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(6-bromobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-3-(phenylsulfonyl)propanamide hydrochloride](/img/structure/B2644154.png)

![5-(4-ethylphenyl)-1-(4-fluorobenzyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione](/img/structure/B2644155.png)

![1-(3-Chlorophenyl)-5-[(3-chlorophenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2644158.png)

![1-(4-Fluorophenyl)-N-[2-hydroxy-2-(5-thiophen-2-ylfuran-2-yl)ethyl]cyclopropane-1-carboxamide](/img/structure/B2644159.png)

![Methyl 3-[6-(4-chlorophenyl)-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]propanoate](/img/structure/B2644160.png)

![2-({2-[2-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl]-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)-N-(4-methoxyphenyl)butanamide](/img/structure/B2644161.png)

![7-(4-chlorophenyl)-5-(2-(indolin-1-yl)-2-oxoethyl)-2-methylthiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2644162.png)

![1-(3-Ethoxyphenyl)-7-methyl-2-(4-methylthiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2644164.png)

![1-(azepan-1-yl)-2-{2-[(3,4-dimethoxyphenyl)methyl]-1H-1,3-benzodiazol-1-yl}ethan-1-one](/img/structure/B2644166.png)